3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclopropyl group, an oxadiazole ring, and a tolyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via Mannich-type reactions.
Coupling Reactions: The final compound can be obtained by coupling the oxadiazole intermediate with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or tolyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring or the piperidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can take place at various positions on the molecule, such as halogenation or nitration at the tolyl group, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group may yield carboxylic acids, while reduction of the oxadiazole ring may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure suggests that it could interact with specific receptors or enzymes, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with active sites of enzymes, while the piperidine ring may enhance binding affinity. The compound’s effects on cellular pathways and processes would depend on its specific interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(p-tolyl)piperidine-1-carboxamide
- 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide
- 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(phenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the o-tolyl group, as opposed to p-tolyl or m-tolyl, may influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-2-3-7-16(13)20-19(24)23-10-4-6-14(12-23)11-17-21-18(22-25-17)15-8-9-15/h2-3,5,7,14-15H,4,6,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMECJLLXTNSVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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